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Compound of Interest

Compound Name: p38 Kinase inhibitor 8

Cat. No.: B15570905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of p38 Kinase
Inhibitor 8 (CAS 321351-00-2), a potent and selective inhibitor of p38 mitogen-activated

protein (MAP) kinases. This document includes data on its solubility, preparation for in vitro and

in vivo experiments, and example protocols for its application in cell-based assays.

Introduction to p38 Kinase Inhibitor 8
p38 Kinase Inhibitor 8 is a cell-permeable aminobenzophenone compound that acts as an

ATP-competitive inhibitor of p38α and p38β2 MAP kinases.[1] It has demonstrated high

selectivity, with little to no activity against p38γ, p38δ, Erk1/2, and JNK1.[1][2] The p38 MAPK

pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines

and stress, making it a key target in the study and development of therapeutics for

inflammatory diseases.[3]
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Property Value

CAS Number 321351-00-2

Molecular Formula C₂₀H₁₆BrClN₂O

Molecular Weight 415.71 g/mol [1][4]

Purity ≥97%

Appearance Yellow solid[1]

Biological Activity:

Target IC₅₀

p38α ~40 nM[1]

Solubility and Preparation of Stock Solutions
Proper dissolution and storage of p38 Kinase Inhibitor 8 are crucial for maintaining its activity

and ensuring reproducible experimental results.

Solubility Data:

Solvent Solubility (Concentration) Solubility (mg/mL)

DMSO ~100 mM[2][5] ~50 mg/mL

Ethanol ~50 mM[2][5] ~15 mg/mL

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

Materials:

p38 Kinase Inhibitor 8 (solid)

Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials

Procedure:

Equilibrate the vial of p38 Kinase Inhibitor 8 to room temperature before opening to prevent

moisture condensation.

Weigh out the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM

stock solution, weigh out 4.16 mg of the inhibitor (Molecular Weight = 415.71 g/mol ).

Add the appropriate volume of anhydrous DMSO to the inhibitor. For a 10 mM stock, add 1

mL of DMSO to 4.16 mg of the inhibitor.

Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C

water bath) can be used to aid dissolution if necessary.

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge

tubes to avoid repeated freeze-thaw cycles and exposure to light.

Store the aliquots at -20°C. Stock solutions are stable for up to 3 months when stored

properly.

Note on Solvent Choice: While ethanol is a possible solvent, DMSO allows for a higher

concentration stock solution. When preparing working solutions for cell culture experiments,

ensure the final concentration of DMSO is not toxic to the cells (typically ≤ 0.5%).

Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade that plays a central role in

cellular stress responses and inflammation.
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Caption: The p38 MAPK signaling cascade.

Experimental Protocols
The following are example protocols that can be adapted for use with p38 Kinase Inhibitor 8.
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Inhibition of TNF-α Production in Lipopolysaccharide
(LPS)-Stimulated Human Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol describes a method to assess the in vitro efficacy of p38 Kinase Inhibitor 8 by

measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-

stimulated human PBMCs.

Materials:

Human PBMCs, isolated from whole blood

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

Lipopolysaccharide (LPS) from E. coli

p38 Kinase Inhibitor 8 (10 mM stock solution in DMSO)

Vehicle control (DMSO)

96-well cell culture plates

Human TNF-α ELISA kit

Incubator (37°C, 5% CO₂)

Centrifuge

Experimental Workflow:

Isolate Human PBMCs Plate PBMCs
in 96-well plate

Pre-incubate with
p38 Inhibitor 8 or Vehicle Stimulate with LPS Incubate for 4-6 hours Collect Supernatant Measure TNF-α by ELISA Analyze Data

Click to download full resolution via product page

Caption: Workflow for TNF-α inhibition assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15570905?utm_src=pdf-body
https://www.benchchem.com/product/b15570905?utm_src=pdf-body
https://www.benchchem.com/product/b15570905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Plating: Seed the isolated human PBMCs in a 96-well plate at a density of 2 x 10⁵ cells

per well in 100 µL of RPMI 1640 medium with 10% FBS.

Inhibitor Preparation: Prepare serial dilutions of the 10 mM p38 Kinase Inhibitor 8 stock

solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM,

10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final concentration of

DMSO.

Pre-incubation: Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.

Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

LPS Stimulation: Prepare an LPS solution in culture medium. Add 50 µL of the LPS solution

to each well to achieve a final concentration of 10-100 ng/mL. Do not add LPS to the

negative control wells.

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

Supernatant Collection: After incubation, centrifuge the plate at 1,500 x g for 10 minutes at

4°C. Carefully collect the supernatant from each well.

TNF-α Measurement: Measure the concentration of TNF-α in the collected supernatants

using a human TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the

p38 Kinase Inhibitor 8 compared to the LPS-stimulated vehicle control. Plot the results to

determine the IC₅₀ value.

Western Blot Analysis of Phospho-p38 MAPK
This protocol provides a method to assess the direct inhibitory effect of p38 Kinase Inhibitor 8
on the phosphorylation of p38 MAPK in a cellular context.

Materials:

Cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium

p38 MAPK activator (e.g., Anisomycin, UV radiation)

p38 Kinase Inhibitor 8 (10 mM stock solution in DMSO)

Vehicle control (DMSO)

Phosphate-Buffered Saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Seed cells in a 6-well plate and grow to 70-80% confluency.

Pre-treat the cells with various concentrations of p38 Kinase Inhibitor 8 or vehicle

(DMSO) for 1 hour.

Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

Include an unstimulated control group.

Cell Lysis:
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Wash the cells twice with ice-cold PBS.

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cell lysate).

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight

at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total p38 MAPK for loading

control.

Data Analysis:

Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38

MAPK signal. Compare the levels of phosphorylated p38 MAPK in inhibitor-treated

samples to the stimulated control.
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Safety Information
p38 Kinase Inhibitor 8 should be handled with care. It is recommended to wear personal

protective equipment, including gloves, a lab coat, and safety glasses. Avoid inhalation of dust

and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.

Disclaimer: This document is intended for research use only and is not for use in diagnostic or

therapeutic procedures. The protocols provided are examples and may require optimization for

specific experimental conditions and cell types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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